molecular formula C12H14F3NO B2756363 (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one CAS No. 1030852-38-0

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one

Cat. No.: B2756363
CAS No.: 1030852-38-0
M. Wt: 245.245
InChI Key: ZJRRIOCICOIXGX-NSHDSACASA-N
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Description

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with a suitable fluorinating agent to introduce the trifluoromethyl group.

    Amination: The intermediate is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group.

    Final Cyclization: The final step involves cyclization to form the pentan-2-one structure, which is achieved through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis in a controlled environment.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    (4S)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group and the specific substitution pattern on the phenyl ring make (4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one unique

Properties

IUPAC Name

(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRRIOCICOIXGX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@](CC(=O)C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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